molecular formula C15H12O4 B6401112 3-(4-Carboxyphenyl)-2-methylbenzoic acid, 95% CAS No. 1261963-56-7

3-(4-Carboxyphenyl)-2-methylbenzoic acid, 95%

Cat. No. B6401112
CAS RN: 1261963-56-7
M. Wt: 256.25 g/mol
InChI Key: HDCSWMYIUIEBGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Carboxyphenyl)-2-methylbenzoic acid (3-CPMB) is a synthetic compound that has been studied for its potential biochemical and physiological effects. 3-CPMB is a white crystalline solid with a melting point of 162-164°C and a molecular weight of 206.24 g/mol. It is soluble in water, ethanol, and methanol, and has a pKa of 4.2. 3-CPMB is used in scientific research to study the effects of various biological molecules, as well as to develop new therapeutic agents.

Mechanism of Action

The mechanism of action of 3-(4-Carboxyphenyl)-2-methylbenzoic acid, 95% is not well understood. However, it is believed to act as an inhibitor of certain enzymes and proteins. It is also believed to interact with certain hormones and to affect the activity of certain receptors. In addition, 3-(4-Carboxyphenyl)-2-methylbenzoic acid, 95% is believed to have antioxidant properties, as well as anti-inflammatory and anti-cancer properties.
Biochemical and Physiological Effects
3-(4-Carboxyphenyl)-2-methylbenzoic acid, 95% has been studied for its potential biochemical and physiological effects. Studies have shown that it can inhibit the activity of certain enzymes and proteins, as well as affect the activity of certain hormones and receptors. In addition, 3-(4-Carboxyphenyl)-2-methylbenzoic acid, 95% has been shown to have antioxidant properties, as well as anti-inflammatory and anti-cancer properties.

Advantages and Limitations for Lab Experiments

The use of 3-(4-Carboxyphenyl)-2-methylbenzoic acid, 95% in laboratory experiments has several advantages. It is a relatively inexpensive compound that is readily available, and it is easy to synthesize. In addition, it is soluble in a variety of solvents, making it easy to work with. However, there are some limitations to the use of 3-(4-Carboxyphenyl)-2-methylbenzoic acid, 95% in laboratory experiments. For example, its mechanism of action is not well understood, and its effects on certain hormones and receptors are not well understood.

Future Directions

There are a number of potential future directions for the use of 3-(4-Carboxyphenyl)-2-methylbenzoic acid, 95% in scientific research. One potential direction is to further study its mechanism of action and its effects on certain hormones and receptors. Another potential direction is to investigate its potential use as a therapeutic agent for various diseases, such as cancer and inflammation. Additionally, further research could be conducted to investigate its potential use as an antioxidant and anti-aging agent. Finally, further research could be conducted to investigate its potential use as an anti-bacterial agent.

Synthesis Methods

3-(4-Carboxyphenyl)-2-methylbenzoic acid, 95% can be synthesized using a number of methods. One method involves the reaction of 4-carboxybenzaldehyde and 2-methylbenzoic acid in the presence of an acid catalyst. This reaction yields 3-(4-Carboxyphenyl)-2-methylbenzoic acid, 95% with a purity of 95%. Another synthesis method involves the reaction of 4-chlorobenzaldehyde and 2-methylbenzoic acid in the presence of a base catalyst. This reaction yields 3-(4-Carboxyphenyl)-2-methylbenzoic acid, 95% with a purity of 95%.

Scientific Research Applications

3-(4-Carboxyphenyl)-2-methylbenzoic acid, 95% has been used in scientific research to study the effects of various biological molecules, such as enzymes, hormones, and proteins. It has also been used to develop new therapeutic agents and to study the mechanism of action of certain drugs. In addition, 3-(4-Carboxyphenyl)-2-methylbenzoic acid, 95% has been used to study the effects of various environmental factors, such as temperature, pH, and light.

properties

IUPAC Name

3-(4-carboxyphenyl)-2-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O4/c1-9-12(3-2-4-13(9)15(18)19)10-5-7-11(8-6-10)14(16)17/h2-8H,1H3,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDCSWMYIUIEBGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C(=O)O)C2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20689912
Record name 2-Methyl[1,1'-biphenyl]-3,4'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20689912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261963-56-7
Record name [1,1′-Biphenyl]-3,4′-dicarboxylic acid, 2-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261963-56-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl[1,1'-biphenyl]-3,4'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20689912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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